molecular formula C13H8O4 B1682117 urolithin A CAS No. 1143-70-0

urolithin A

Cat. No. B1682117
CAS RN: 1143-70-0
M. Wt: 228.2 g/mol
InChI Key: RIUPLDUFZCXCHM-UHFFFAOYSA-N
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Description

Urolithin A (UA) is a naturally occurring compound derived from the metabolism of gut microbiota . It is produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranate, berries, and nuts . UA exhibits diverse biological activities, encompassing anti-inflammatory, antioxidant, anti-tumor, and anti-aging properties .


Synthesis Analysis

UA is formed by metabolism from polyphenols found in some nuts and fruits, particularly pomegranates . A study describes a novel and regioselective synthesis of urolithin A (3,8-dihydroxy urolithin) 3- and 8-glucuronides and isourolithin A (3,9-dihydroxy urolithin) 3- and 9-glucuronides . Another study proposed a synthesis of urolithin a derivatives (UADs), with an esterified phenolic hydroxyl group in 3- or 8-position with non-steroidal anti-inflammatory drugs (NSAIDs) .


Molecular Structure Analysis

The molecular structure of Urolithin A can be found in various scientific databases .


Chemical Reactions Analysis

UA exhibits the potential to enhance muscle health and performance by improving mitochondrial function and regulating autophagy . Monoesterified UA derivatives with selected NSAIDs were designed, and their stability assays indicated Mix 4a / 4b as a most suitable candidate for further studies due to its exceptional stability in human plasma .


Physical And Chemical Properties Analysis

UA is a solid substance . Its melting point is between 340-345 °C .

Scientific Research Applications

  • Metabolism and Bioactivity : Urolithin A is generated from the consumption of ellagitannin-rich sources like pomegranates, walnuts, and strawberries. It is detected in various human fluids and tissues, and research has made substantial progress in understanding the microorganisms involved in its production. The formation of urolithin metabotypes, which are relevant to human health, is a key area of study (García-Villalba et al., 2022).

  • Mitophagy Activation and Muscle Health : Urolithin A has been shown to stimulate mitophagy and improve muscle health, particularly in older individuals. This was demonstrated in a clinical trial where urolithin A was administered to healthy elderly individuals, leading to modulated plasma acylcarnitines and skeletal muscle mitochondrial gene expression (Andreux et al., 2019).

  • Prolonging Lifespan and Improving Muscle Function : Research in C. elegans and rodents has indicated that urolithin A can prolong lifespan and improve muscle function. This is attributed to its ability to prevent the accumulation of dysfunctional mitochondria and maintain mitochondrial respiratory capacity (Ryu et al., 2016).

  • Gut Microbiota and Health Status : The production of urolithins and their relationship with health status and dysbiosis is an area of significant interest. The role and potential mechanisms of action of urolithins in human health are being critically reviewed, considering the interindividual variability in urolithin production (Tomás-Barberán et al., 2017).

  • Biological Activities and Potential as Therapeutic Agents : Urolithins are of growing interest due to their diverse biological activities, including cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, and anti-aging properties. They are being investigated as new therapeutic agents with a focus on molecular pathways involved in their biological effects (Hasheminezhad et al., 2021).

  • Therapeutic Potential in Autoimmune Diseases : Urolithin A has been found to have therapeutic effects in an experimental autoimmune encephalomyelitis animal model, suggesting its potential as a candidate for autoimmune disease treatment (Shen et al., 2021).

  • Neuroprotective Agent : Urolithin A has shown potential as a neuroprotective agent, improving the response to oxidative stress in Neuro-2a cells. This suggests its role in the management of neurological conditions (Cásedas et al., 2020).

  • Immunomodulatory Role in Metabolic Diseases : Urolithin A's immunomodulatory properties indicate its potential in delaying or preventing the onset of various metabolic diseases, such as Alzheimer’s disease, type 2 diabetes mellitus, and non-alcoholic fatty liver disease (Toney et al., 2021).

  • Impact on Aging and Disease : Urolithin A enhances cellular health by increasing mitophagy, mitochondrial function, and reducing inflammation. It has shown protective effects against aging and age-related conditions affecting various organs (D’Amico et al., 2021).

  • Anti-Inflammatory Mechanisms : The anti-inflammatory potential of urolithin A and its underlying mechanisms in reducing pro-inflammatory mediator production have been studied in macrophage models (Komatsu et al., 2018).

Future Directions

UA holds potential as a dietary intervention for slowing the progression of aging and preventing the development of age-related disease . It may also be a promising approach to counteracting age-associated muscle decline . Further comprehensive investigations are still warranted to elucidate the underlying mechanisms of UA and to assess its feasibility and safety in human subjects .

properties

IUPAC Name

3,8-dihydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPLDUFZCXCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150694
Record name Urolithin A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Urolithin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

urolithin A

CAS RN

1143-70-0
Record name Urolithin A
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Record name Urolithin A
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Record name Urolithin A
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Record name Urolithin A
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Record name Urolithin A
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Record name UROLITHIN A
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Record name Urolithin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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